6,7-Diethoxy-1-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Diethoxy-1-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes diethoxy groups at the 6 and 7 positions and a pentan-3-yl group at the 1 position of the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Diethoxy Groups: The diethoxy groups can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Addition of the Pentan-3-yl Group: The pentan-3-yl group can be added via a Friedel-Crafts alkylation reaction using pentan-3-yl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Amino or thio-substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-Diethoxy-1-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups.
6,7-Diethoxy-1-(butan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a butan-2-yl group instead of a pentan-3-yl group.
6,7-Diethoxy-1-(hexan-4-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a hexan-4-yl group instead of a pentan-3-yl group.
Uniqueness
6,7-Diethoxy-1-(pentan-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of diethoxy groups and the pentan-3-yl group can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C18H29NO2 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-pentan-3-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H29NO2/c1-5-13(6-2)18-15-12-17(21-8-4)16(20-7-3)11-14(15)9-10-19-18/h11-13,18-19H,5-10H2,1-4H3 |
InChI Key |
KZMXNWOCGHUYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1C2=CC(=C(C=C2CCN1)OCC)OCC |
Origin of Product |
United States |
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